

Application Notes and Protocols: Cell-Based Assays for Screening Opelconazole Efficacy

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Compound of Interest

Compound Name: Opelconazole

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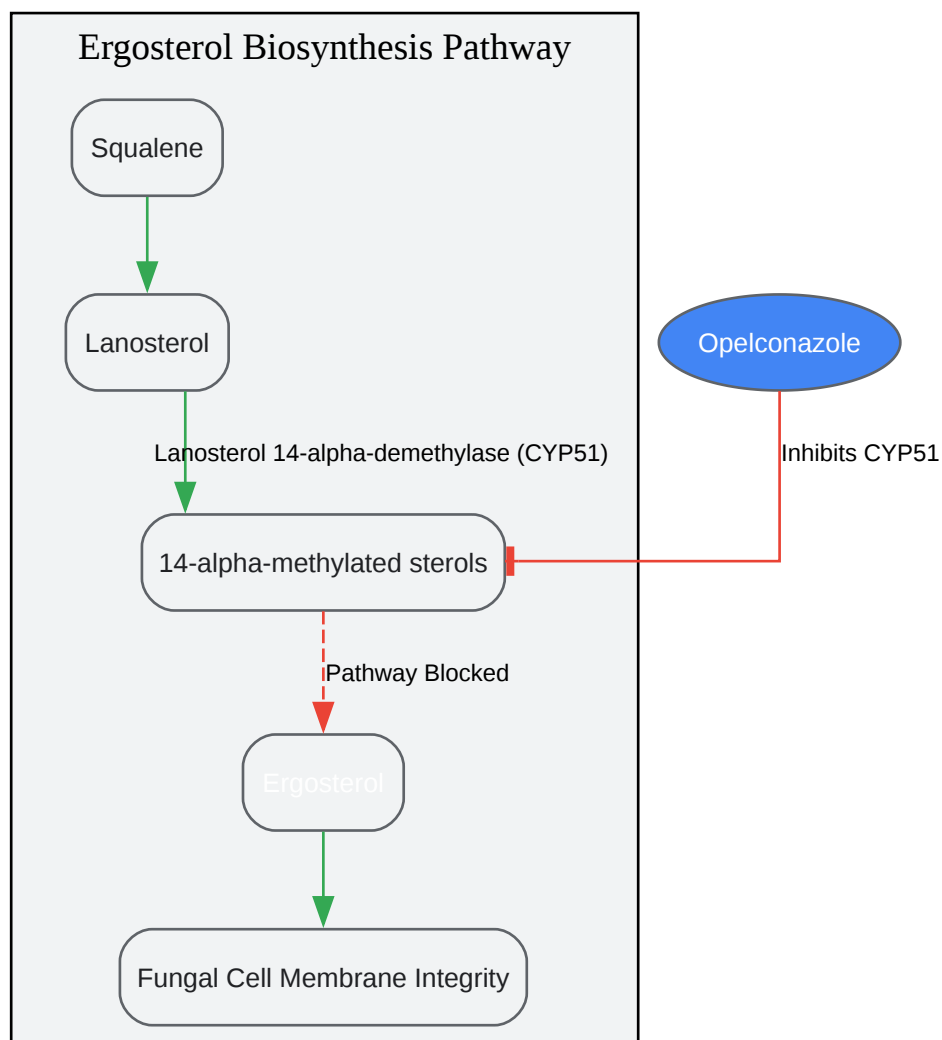
Introduction

Opelconazole (formerly PC945) is a novel triazole antifungal agent engineered for inhaled delivery to treat and prevent pulmonary fungal infections, primarily those caused by *Aspergillus* species.[1][2] Its mechanism of action is the potent and selective inhibition of the fungal enzyme lanosterol 14- α -demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[3] Ergosterol is an essential molecule for maintaining the integrity and functionality of the fungal cell membrane. By disrupting ergosterol synthesis, **Opelconazole** compromises the fungal cell membrane, leading to increased permeability and ultimately, cell death.[1][2]

This application note provides detailed protocols for a suite of cell-based assays to screen and characterize the efficacy of **Opelconazole**. These assays are designed to assess its antifungal activity, specificity, and safety profile, providing crucial data for preclinical and clinical development. The protocols include methods for determining the minimum inhibitory concentration (MIC) against various fungal pathogens, evaluating its inhibitory effect on the target enzyme CYP51, and assessing its cytotoxicity against human cells to determine its therapeutic index.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Opelconazole targets the fungal CYP51 enzyme, which catalyzes the demethylation of lanosterol, a key step in the biosynthesis of ergosterol. This targeted inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates within the fungal cell membrane, disrupting its structure and function.[1]



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Caption: **Opelconazole**'s mechanism of action.

Data Presentation

In Vitro Antifungal Activity of Opelconazole

The following table summarizes the minimum inhibitory concentration (MIC) values of **Opelconazole** against a range of clinically relevant fungal pathogens. Data were obtained using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Fungal Species	Strain	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Aspergillus fumigatus	Clinical Isolates	1	>1
Aspergillus flavus	Clinical Isolates	N/A	N/A
Aspergillus terreus	Clinical Isolates	N/A	N/A
Aspergillus niger	Clinical Isolates	N/A	N/A
Candida albicans	Clinical Isolates	N/A	N/A
Candida glabrata	Clinical Isolates	N/A	N/A
Candida parapsilosis	Clinical Isolates	N/A	N/A

Note: N/A indicates that specific MIC₅₀ and MIC₉₀ values for **Opelconazole** against these species were not available in the public domain at the time of this publication. However, in vitro studies have demonstrated potent activity against these pathogens.[2]

Cytotoxicity Profile of Opelconazole

The cytotoxicity of **Opelconazole** was evaluated against various human cell lines to determine its selectivity for fungal cells. The half-maximal inhibitory concentration (IC₅₀) was determined using the MTT assay after 72 hours of exposure.

Cell Line	Cell Type	IC ₅₀ (µM)
Human Hepatocytes	Liver	>3
A549	Human Lung Carcinoma	>10
BEAS-2B	Human Bronchial Epithelial	>10
MCF-7	Human Breast Adenocarcinoma	>10

Note: Higher IC₅₀ values indicate lower cytotoxicity.

Fungal CYP51 Inhibition

The inhibitory activity of **Opelconazole** against the target enzyme, lanosterol 14- α -demethylase (CYP51), was determined using a recombinant enzyme assay.

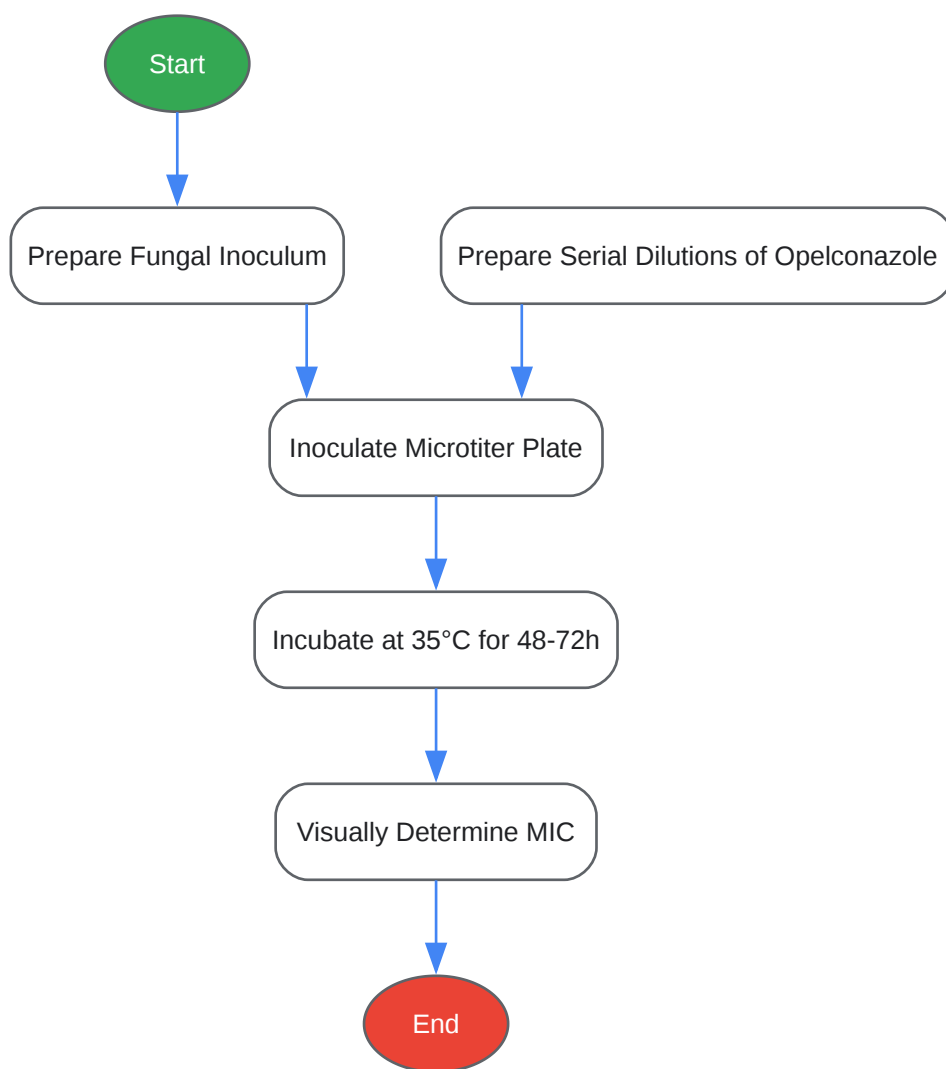
Enzyme Source	IC ₅₀ (μ M)
Aspergillus fumigatus CYP51A	~0.15
Aspergillus fumigatus CYP51B	~0.16-0.38
Human CYP51	>10

Note: Lower IC₅₀ values indicate more potent inhibition of the target enzyme.

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing by Broth Microdilution

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of **Opelconazole** against filamentous fungi, such as Aspergillus species, following the CLSI M38-A2 guidelines.



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Caption: Workflow for MIC determination.

Materials:

- **Opelconazole**
- *Aspergillus* spp. isolates
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile 96-well microtiter plates
- Spectrophotometer

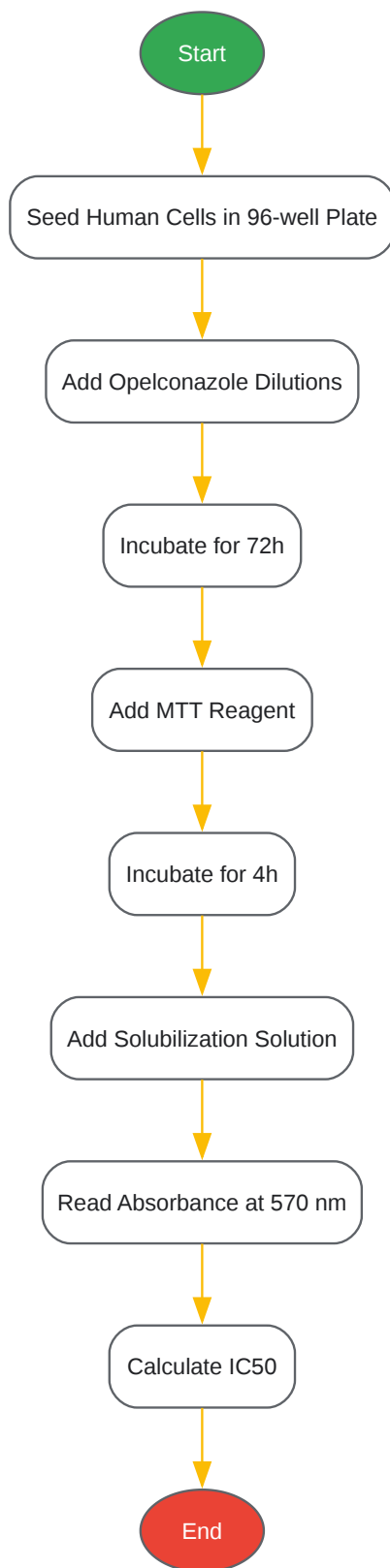
- Incubator (35°C)

Procedure:

- Inoculum Preparation:
 - Grow the fungal isolate on potato dextrose agar (PDA) at 35°C for 5-7 days to obtain mature conidia.
 - Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
 - Adjust the conidial suspension to a final concentration of 0.4×10^4 to 5×10^4 CFU/mL in RPMI-1640 medium.
- Drug Dilution:
 - Prepare a stock solution of **Opelconazole** in dimethyl sulfoxide (DMSO).
 - Perform serial two-fold dilutions of **Opelconazole** in RPMI-1640 medium in a 96-well plate to achieve final concentrations ranging from 0.03 to 16 µg/mL.
- Inoculation and Incubation:
 - Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.
 - Include a drug-free well as a growth control and an un-inoculated well as a sterility control.
 - Incubate the plates at 35°C for 48-72 hours.
- MIC Determination:
 - The MIC is defined as the lowest concentration of **Opelconazole** that causes a complete visual inhibition of growth.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the evaluation of **Opelconazole**'s cytotoxicity against human cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.



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Caption: Workflow for MTT cytotoxicity assay.

Materials:

- **Opelconazole**
- Human cell line (e.g., A549, BEAS-2B)
- Complete cell culture medium
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Sterile 96-well plates
- Microplate reader

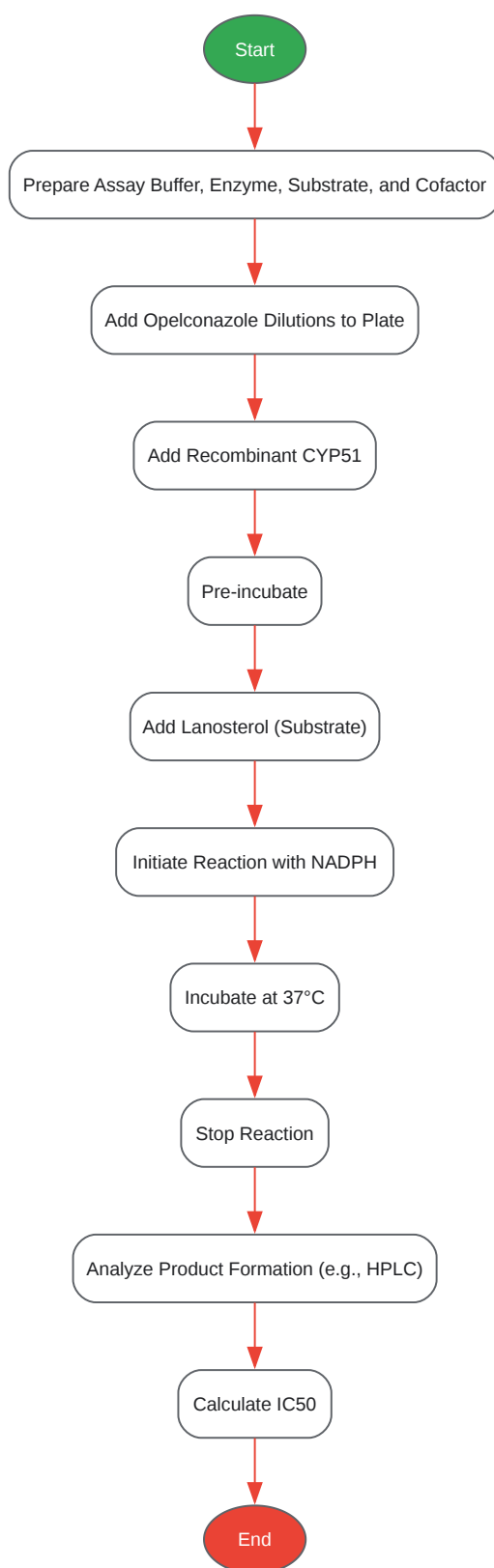
Procedure:

- Cell Seeding:
 - Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Drug Treatment:
 - Prepare serial dilutions of **Opelconazole** in complete cell culture medium.
 - Replace the medium in the wells with the drug dilutions and incubate for 72 hours.
 - Include wells with untreated cells as a viability control and wells with medium only as a blank.
- MTT Addition and Incubation:
 - Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.

- Solubilization and Absorbance Reading:
 - Remove the medium and add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
 - Read the absorbance at 570 nm using a microplate reader.
- IC₅₀ Calculation:
 - Calculate the percentage of cell viability relative to the untreated control.
 - Determine the IC₅₀ value, the concentration of **Opelconazole** that causes a 50% reduction in cell viability, by plotting a dose-response curve.

Protocol 3: Recombinant Fungal CYP51 Inhibition Assay

This protocol outlines a cell-free enzymatic assay to determine the inhibitory activity of **Opelconazole** against recombinant fungal lanosterol 14- α -demethylase (CYP51).



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